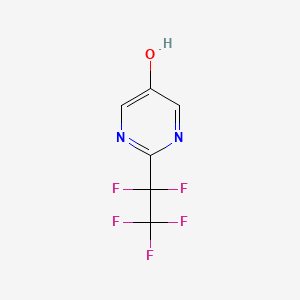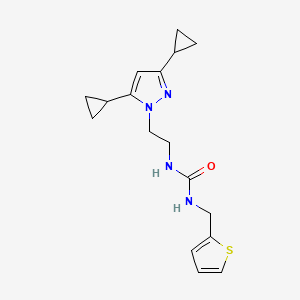![molecular formula C21H17BrN4O2 B2487697 N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-47-9](/img/no-structure.png)
N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives involves complex reactions, including the formation of coordination complexes, cyclization reactions, and the use of various reagents and conditions to achieve the desired products. For instance, Chkirate et al. (2019) synthesized two pyrazole-acetamide derivatives and characterized them using infrared spectrophotometry, nuclear magnetic resonance spectroscopy, and electrospray ionization-mass spectrometry (Chkirate et al., 2019). Such methodologies are likely relevant to the synthesis of the compound , emphasizing the role of careful selection of starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis of related compounds typically involves X-ray crystallography, NMR spectroscopy, and computational methods to elucidate the geometry, bonding, and electronic structure. For example, Lukose et al. (2015) investigated the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, using both experimental and theoretical approaches (Lukose et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving pyrazole-acetamide derivatives can include coordination with metal ions, hydrogen bonding interactions, and the formation of supramolecular architectures. The antioxidant activity of such compounds and their metal complexes has been demonstrated, as reported by Chkirate et al. (2019), highlighting the potential for diverse chemical reactivity and properties (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be analyzed through various spectroscopic and analytical techniques. Crystal packing analysis, as conducted by Lukose et al. (2015), can reveal insights into the intermolecular interactions that dictate the solid-state structure of these compounds (Lukose et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, can be inferred from spectroscopic data and computational studies. The HOMO-LUMO analysis, for example, can provide information on the charge transfer within the molecule, as discussed in the study by Tamer et al. (2016) on a related compound (Tamer et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research on pyrazole-acetamide derivatives, which are closely related to the compound , has demonstrated significant antioxidant activity. This was evidenced in a study where the antioxidant activity of ligands and their coordination complexes were determined in vitro, showing that these ligands and complexes present notable antioxidant properties (Chkirate et al., 2019).
Biomedical Applications
Another study explored the electrochemically induced transformation of similar compounds, resulting in a product with potential for various biomedical applications, particularly in regulating inflammatory diseases. This was further supported by docking studies (Ryzhkova et al., 2020).
Anti-Microbial and Anti-Fungal Activities
A novel thiazole derivative was synthesized incorporating a pyrazole moiety, which was then screened for its anti-bacterial and anti-fungal activities. The results showed that most of the synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, highlighting their potential in this area (Saravanan et al., 2010).
Anti-Inflammatory Activity
Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which bear structural resemblance to the compound , showed significant anti-inflammatory activity. This indicates potential use in treatments for inflammation-related conditions (Sunder & Maleraju, 2013).
Nonlinear Optical Properties
The compound's potential in photonics was explored through the study of similar acetamides for their nonlinear optical properties. This research suggests their application in photonic devices like optical switches and modulators (Castro et al., 2017).
Eigenschaften
CAS-Nummer |
941963-47-9 |
|---|---|
Produktname |
N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |
Molekularformel |
C21H17BrN4O2 |
Molekulargewicht |
437.297 |
IUPAC-Name |
N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C21H17BrN4O2/c1-14-2-4-15(5-3-14)18-12-19-21(28)25(10-11-26(19)24-18)13-20(27)23-17-8-6-16(22)7-9-17/h2-12H,13H2,1H3,(H,23,27) |
InChI-Schlüssel |
HUQOSZGLTQYQHT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



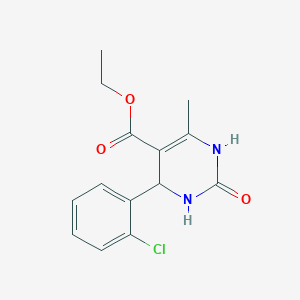
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)
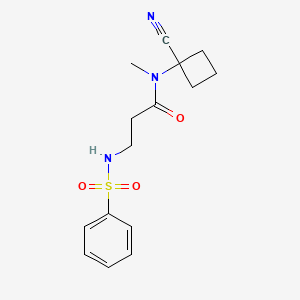
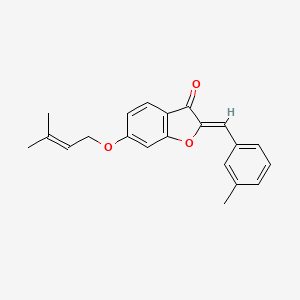
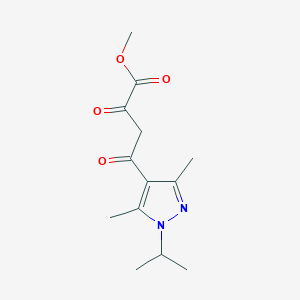
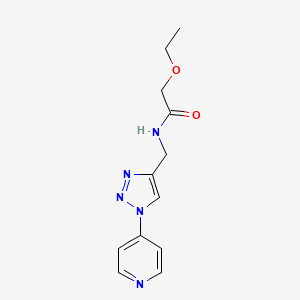
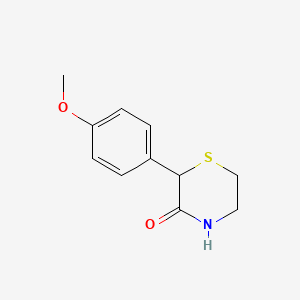
![N-{3-[(aminocarbamothioyl)amino]phenyl}acetamide](/img/structure/B2487627.png)
![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)
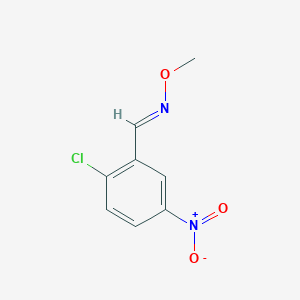
![N-(4-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2487634.png)
